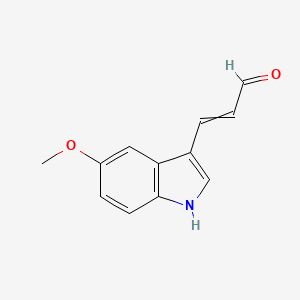

3-(5-methoxy-1H-indol-3-yl)prop-2-enal

Description

Properties

IUPAC Name |

3-(5-methoxy-1H-indol-3-yl)prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-10-4-5-12-11(7-10)9(8-13-12)3-2-6-14/h2-8,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSRRKPJZKYJJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2C=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20854284 | |

| Record name | 3-(5-Methoxy-1H-indol-3-yl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20854284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923293-04-3 | |

| Record name | 3-(5-Methoxy-1H-indol-3-yl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20854284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methoxy-1H-indol-3-yl)prop-2-enal can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the condensation of 5-methoxyindole with an appropriate aldehyde under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled temperature and pressure conditions to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxy-1H-indol-3-yl)prop-2-enal undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

3-(5-Methoxy-1H-indol-3-yl)prop-2-enal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-methoxy-1H-indol-3-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Data Tables

Table 1: Physical and Structural Properties of Selected Analogs

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(5-methoxy-1H-indol-3-yl)prop-2-enal, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via condensation reactions. A common approach involves reacting 5-methoxyindole derivatives with propenal precursors under acidic conditions. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with thiourea derivatives in acetic acid with sodium acetate as a catalyst (3–5 hours, 80–100°C) achieves cyclization and functionalization . Yield optimization requires controlled stoichiometry (1.0–1.1 equiv of aldehyde) and monitoring reaction time to prevent over-oxidation .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR confirms the indole backbone and propenal substituents via characteristic shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy group at δ ~3.8 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 229.1) and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. MS) for this compound be resolved?

- Methodological Answer : Discrepancies often arise from impurities or tautomeric forms. Strategies include:

- Recrystallization : Purify using acetic acid or ethanol to remove byproducts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations .

- Control Experiments : Repeat synthesis under inert atmospheres to exclude oxidation artifacts .

Q. What strategies improve the compound’s stability during long-term storage for bioactivity assays?

- Methodological Answer :

- Temperature Control : Store at –20°C in amber vials to prevent photodegradation.

- Matrix Stabilization : Add antioxidants (e.g., BHT) or lyophilize in phosphate buffer (pH 7.4) .

- Periodic QC Checks : Use HPLC every 3 months to monitor degradation .

Q. How does the methoxy group at position 5 influence the compound’s electronic properties and reactivity?

- Methodological Answer :

- Electron Donation : The methoxy group increases electron density on the indole ring, enhancing susceptibility to electrophilic substitution at position 2 or 4.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and reactive sites .

- Experimental Validation : Compare reaction rates with non-methoxy analogs in Friedel-Crafts alkylation .

Experimental Design & Data Analysis

Q. How can researchers address low reproducibility in synthesizing this compound across labs?

- Methodological Answer :

- Standardized Protocols : Adopt strict temperature (±2°C) and humidity (<30% RH) controls during reflux .

- Inter-Lab Calibration : Share reference samples for NMR/MS cross-validation .

- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., dimerization products) .

Q. What experimental controls are critical when assessing the compound’s biological activity?

- Methodological Answer :

- Negative Controls : Use indole derivatives lacking the propenal group to isolate mechanistic contributions.

- Solvent Controls : Test DMSO/ethanol vehicle effects on cell viability .

- Dose-Response Curves : Include 6–8 concentrations (0.1–100 µM) to calculate IC50/EC50 values .

Key Challenges & Future Directions

- Mechanistic Studies : Elucidate the role of the α,β-unsaturated aldehyde moiety in biological target binding (e.g., via Michael addition assays) .

- Scalability : Develop flow-chemistry protocols to reduce batch variability .

- Multi-Omics Integration : Combine transcriptomics and metabolomics to map cellular responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.